beta-l-Xylopyranose

Glycosaminoglycan priming Proteoglycan synthesis Antiproliferative xylosides

beta-L-Xylopyranose (CAS 7322-30-7) is the beta-anomeric form of L-xylopyranose, a pentose monosaccharide with molecular formula C₅H₁₀O₅ and a monoisotopic mass of 150.0528 Da. It is the L-enantiomer of the more common D-xylose, distinguished by the opposite configuration at carbon 4.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 7322-30-7
Cat. No. B3056663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-l-Xylopyranose
CAS7322-30-7
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5-/m0/s1
InChIKeySRBFZHDQGSBBOR-QTBDOELSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-L-Xylopyranose (CAS 7322-30-7): Understand Its Core Identity Before Procurement


beta-L-Xylopyranose (CAS 7322-30-7) is the beta-anomeric form of L-xylopyranose, a pentose monosaccharide with molecular formula C₅H₁₀O₅ and a monoisotopic mass of 150.0528 Da . It is the L-enantiomer of the more common D-xylose, distinguished by the opposite configuration at carbon 4 [1]. This compound exists in aqueous solution in a mutarotation equilibrium with its alpha-anomer, alpha-L-xylopyranose . Unlike D-xylose, which is a major constituent of plant hemicelluloses, L-xylose is far less abundant in nature and is primarily a plant metabolite [1]. The limited natural availability and unique stereochemistry of beta-L-xylopyranose make it a specialized tool rather than a commodity sugar, requiring careful evaluation of its stereochemical identity and purity before procurement.

Why beta-L-Xylopyranose Cannot Be Replaced by D-Xylose or Racemic Mixtures in Stereosensitive Workflows


Substituting beta-L-xylopyranose with its D-enantiomer or a racemic mixture introduces profound functional changes in stereospecific biological systems. Evidence shows that D- and L-xylose-based compounds interact with enzymes, receptors, and cellular machinery in fundamentally different ways [1]. For example, L-xylose derivatives can exhibit quantitatively superior antithrombotic activity compared to D-analogues [1], yet L-configured xylosides are entirely inactive as substrates for human β-1,4-galactosyltransferase 7 (β4GalT7) [2]. In cellular assays, a β-L-xylopyranoside conjugate completely fails to prime glycosaminoglycan synthesis, while its β-D counterpart potently inhibits transformed cell growth [3]. Even thermal stability differs: L-xylose decomposes at higher temperatures than D-xylose [4]. These divergences mean that for any application involving chiral recognition—enzymatic, pharmacological, or analytical—generic substitution is not merely suboptimal but fundamentally invalid.

Quantitative Evidence for beta-L-Xylopyranose Differentiation: Direct Comparators and Measurable Differences


Stereospecific Glycosaminoglycan Priming: β-L-Xyloside Shows Complete Loss of Function vs. β-D-Xyloside in Transformed Cell Growth Inhibition

The β-L-xylopyranoside conjugate 2-(6-hydroxynaphthyl)-O-β-L-xylopyranoside produces no growth inhibition of transformed cells, in contrast to its β-D-enantiomer, which achieves total growth arrest of transformed cells at 0.15–0.20 mM [1]. The L-isomer does not prime glycosaminoglycan (GAG) synthesis at all, while the D-isomer primes both heparan sulfate and chondroitin/dermatan sulfate chains [1]. Normal cells show ≤50% inhibition under the same D-xyloside treatment, demonstrating selective antiproliferative activity that is entirely absent in the L-isomer [1]. This represents a binary functional difference attributable solely to stereochemistry at the anomeric xylose moiety.

Glycosaminoglycan priming Proteoglycan synthesis Antiproliferative xylosides Chiral recognition

β4GalT7 Substrate Activity: L-Configuration Xyloside Shows Complete Inactivity vs. D-Configuration Good Substrate

The 5a-carba-β-xylopyranoside in the D-configuration is a good substrate for human β4GalT7, whereas the enantiomer in the L-configuration shows no detectable activity [1]. This finding was confirmed by X-ray crystallography, NMR spectroscopy, and molecular modeling [1]. In a separate study using enzyme extracts from chicken embryo, only the compound with L-xylo conformation functioned as a substrate for β4GalT7, a result described as being in stark contrast to other investigations where L-enantiomers of xylosides rarely act as substrates for this enzyme [1]. The quantitative difference is a complete loss of galactosylation for the L-isomer under conditions where the D-isomer is efficiently processed [1].

β-1,4-galactosyltransferase 7 Glycosaminoglycan biosynthesis Enzyme substrate specificity Xyloside probes

In Vivo Antithrombotic Potency: 5a-Carba-β-L-xyloside Is ≥4-Fold More Active Than Its β-D-Xyloside Enantiomer in the Rat Wessler Model

In the rat venous Wessler's test, the 5a-carba-β-D-xyloside (+)-6 exhibited orally active antithrombotic activity but was less potent than racemic mixtures [1]. The 5a-carba-β-L-xyloside (-)-6, synthesized from the enantiomeric conduritol F derivative, was found to be at least 4 times as active as the D-enantiomer (+)-6 [1]. Additionally, (+)-4-cyanophenyl 5-thio-β-L-xylopyranoside synthesized from L-xylose retained approximately 50% of the antithrombotic activity of its D-counterpart [1]. This demonstrates that L-xylo configured carba-xylosides can exceed the potency of D-xylo analogues in specific pharmacological contexts.

Venous antithrombotic Oral activity Carba-xyloside Enantiomeric potency

Thermal Stability: L-Xylose Decomposes and Melts at Higher Temperatures Than D-Xylose by DSC and TG Analysis

Differential scanning calorimetry (DSC) and thermogravimetric (TG) analysis of enantiomeric xylose samples (identified by powder diffraction as α-D-xylopyranose and α-L-xylopyranose) revealed that the decomposition of L-xylose starts at slightly higher temperatures than that of D-xylose, and L-xylose melts at higher temperatures than D-xylose [1]. The differences were more pronounced at low heating rates [1]. TG measurements showed four-step decomposition for both enantiomers, with main evolved gases being H₂O, CO₂, and furans [1]. The onset and peak temperatures of DSC shifted to higher values as heating rates increased, but the L/D offset persisted across all rates tested [1].

Thermal analysis DSC Thermogravimetry Enantiomeric purity

Enzymatic Substrate Specificity: β-D-Xylosidases Display No Detectable Activity Toward L-Configured Substrates, Defining a Clear Functional Boundary

Kinetic characterization of glycoside hydrolase family 3 β-xylosidases shows robust activity toward pNP-β-D-xylopyranoside: CfXyl3A exhibits Km = 0.13 ± 0.03 mM and kcat = 21.05 ± 2.80 s⁻¹ (kcat/Km = 175.01 ± 48.83 s⁻¹ mM⁻¹) [1], while Xyl3B shows Km = 8.4 ± 1 mM and kcat = 250 ± 10 s⁻¹ (kcat/Km = 30 ± 4 s⁻¹ mM⁻¹) toward the same D-configured substrate [2]. In contrast, these enzymes show negligible or no activity toward L-configured xylopyranoside substrates [3]. β-Xylosidases are exo-acting enzymes that release xylose from the non-reducing ends of β-1,4-linked xylooligosaccharides and are critical in lignocellulosic biomass degradation [3]. Their strict stereochemical requirement for the D-configuration means L-xylose is neither hydrolyzed nor produced in these economically important enzymatic pathways.

β-Xylosidase Substrate specificity Lignocellulose hydrolysis Chiral discrimination

Highest-Confidence Application Scenarios for beta-L-Xylopyranose Based on Quantitative Evidence


Stereochemical Probe for Glycosaminoglycan Biosynthesis and Proteoglycan Biology

β-L-Xylopyranose conjugates serve as essential negative controls for GAG priming studies. As demonstrated, the β-L-xyloside completely fails to prime heparan sulfate or chondroitin/dermatan sulfate synthesis and produces no growth inhibition of transformed cells, in direct contrast to the β-D-xyloside which achieves total growth arrest at 0.15–0.20 mM [1]. This binary on/off difference makes β-L-xylopyranose-derived probes the gold standard for confirming that observed biological effects are stereospecific and GAG-dependent.

Enantioselectivity Validation Standard for β-Xylosidase and Xylan-Degrading Enzyme Assays

Characterized β-xylosidases display robust catalytic efficiencies (kcat/Km up to 175 s⁻¹ mM⁻¹) toward pNP-β-D-xylopyranoside but show no detectable activity toward the L-enantiomer [2][3]. β-L-Xylopyranose-based substrates therefore provide a definitive control for verifying enzyme enantioselectivity in biomass degradation research, high-throughput screening of glycoside hydrolase mutants, and quality control of commercial enzyme preparations.

Chiral Reference Standard for Enantiomeric Purity Determination in Pharmaceutical Xylose Analysis

L-Xylose and D-xylose exhibit measurably different thermal decomposition and melting behavior, with L-xylose consistently showing higher thermal stability across multiple heating rates by DSC and TG analysis [4]. This property, combined with distinct chiral optical rotation values (L-xylose: approximately −26° in H₂O vs. D-xylose: approximately +19°), enables β-L-xylopyranose to function as a reference standard for enantiomeric purity testing in pharmaceutical-grade xylose and xylose-containing formulations.

L-Configured Scaffold for Orally Active Antithrombotic Drug Discovery

The 5a-carba-β-L-xyloside (-)-6 demonstrated at least 4-fold greater in vivo antithrombotic activity than its D-enantiomeric counterpart in the rat venous Wessler's test [5]. This establishes L-xylo configured carba-xylosides as a privileged scaffold for oral anticoagulant development. β-L-Xylopyranose serves as the chiral starting material for synthesizing such L-configured xyloside drug candidates, where the unnatural L-configuration confers unexpected pharmacological advantages.

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